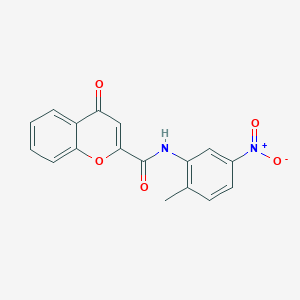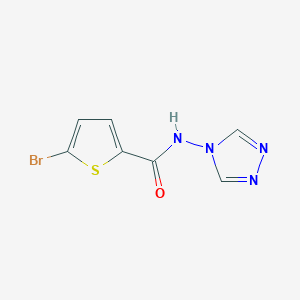
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as MNCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been used as a building block for the synthesis of fluorescent and luminescent materials. In environmental science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. For example, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. In material science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to exhibit fluorescence and luminescence properties, making it useful for optical applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Careful consideration should be given to the concentration and application of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide in lab experiments to ensure accurate and safe results.
Orientations Futures
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide could be further studied for its potential as a therapeutic agent for various diseases. In material science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide could be further studied for its optical properties and potential applications in sensors and imaging. In environmental science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide could be further studied for its potential use in detecting and removing heavy metal ions from water.
Conclusion
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, or N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, careful consideration should be given to its concentration and application in lab experiments. Further research is needed to fully understand the potential of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide and its mechanism of action.
Méthodes De Synthèse
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide can be synthesized using a one-pot, three-component reaction involving 3-acetylcoumarin, 2-methyl-5-nitroaniline, and isatoic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The yield of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-6-7-11(19(22)23)8-13(10)18-17(21)16-9-14(20)12-4-2-3-5-15(12)24-16/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJPLLVWQKHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)

![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)